4-({[4-METHYL-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE
Description
4-({[4-METHYL-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles and triazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring, while triazoles are five-membered rings containing three nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Properties
IUPAC Name |
4-[[4-methyl-5-(2-phenylcyclopropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S2/c1-26-20(19-12-18(19)15-8-4-2-5-9-15)24-25-22(26)28-14-17-13-27-21(23-17)16-10-6-3-7-11-16/h2-11,13,18-19H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOJWORLVIRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4CC4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[4-METHYL-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole and triazole rings followed by their coupling. Common reaction conditions involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-({[4-METHYL-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced sulfur or nitrogen-containing derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-({[4-METHYL-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring
4-({[4-METHYL-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE stands out due to its unique combination of thiazole and triazole rings, which may confer distinct biological activities and chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
